アントロン

概要

説明

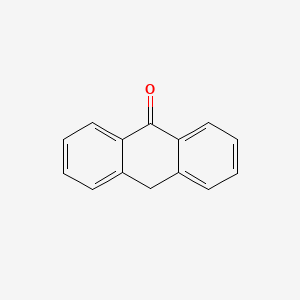

アントロンは、化学式C14H10Oを持つ三環式芳香族ケトンです。 水には溶けませんが、アルコールやベンゼンなどの有機溶媒には溶ける、白色から淡黄色の結晶性物質です . アントロンは主に、炭水化物の比色定量および様々な生化学的アッセイの試薬として用いられます .

2. 製法

合成経路および反応条件: アントロンは、アントラキノンの還元によって合成できます。 この還元は、スズと塩酸、アルミニウムブロンズ、または重亜硫酸ナトリウムなどの様々な試薬を用いて達成できます . 別の方法では、o-ベンジル安息香酸を液体フッ化水素と環化させる方法があります .

工業的製造方法: 工業的には、アントロンは通常、アントラキノンの部分還元によって製造されます。 このプロセスでは、スズ塩化物または重亜硫酸ナトリウムなどの還元剤を制御された条件下で用いて、アントラキノンをアントロンに選択的に還元します .

科学的研究の応用

アントロンは、科学研究で幅広い用途を持っています。

作用機序

アントロンは、いくつかのメカニズムを通じて効果を発揮します。

類似の化合物:

アントラキノン: アントロンと同様に、アントラキノンは三環式芳香族化合物ですが、酸化状態が異なります。

アントラノール: アントラノールはアントロンの還元体であり、同様の化学的性質を共有していますが、反応性と用途が異なります.

アントロンの独自性: アントロンは、比色アッセイにおける特定の反応性と、様々な染料や顔料の合成における中間体としての役割から、ユニークな化合物です。 炭水化物と安定な錯体を形成する能力は、生化学的アッセイにおいて特に価値があります .

生化学分析

Biochemical Properties

Anthrone plays a significant role in biochemical reactions, especially in the detection of carbohydrates. In the presence of concentrated sulfuric acid, carbohydrates are dehydrated to form furfural or hydroxymethylfurfural, which then condenses with Anthrone to produce a blue-green complex. This complex can be measured spectrophotometrically at 620 nm . Anthrone interacts with various biomolecules, including dextrins, monosaccharides, disaccharides, polysaccharides, starches, gums, and glycosides, to form the colored complex .

Cellular Effects

Anthrone’s primary cellular effect is its ability to detect and quantify carbohydrates within cells. This detection is crucial for understanding cellular metabolism and energy storage. By measuring the concentration of carbohydrates, researchers can infer the metabolic state of cells and any alterations in cellular processes. Anthrone does not directly influence cell signaling pathways, gene expression, or cellular metabolism but serves as a vital tool for studying these aspects by providing quantitative data on carbohydrate levels .

Molecular Mechanism

The molecular mechanism of Anthrone involves its reaction with dehydrated carbohydrates to form a colored complex. When carbohydrates are treated with concentrated sulfuric acid, they are dehydrated to form furfural or hydroxymethylfurfural. These intermediates then react with Anthrone to produce a blue-green complex. The reaction is highly specific to carbohydrates, making Anthrone a reliable reagent for carbohydrate detection .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Anthrone are stable over time when stored and handled correctly. The reagent itself is stable, but its reaction with carbohydrates must be conducted under controlled conditions to ensure accurate results. The blue-green complex formed is stable for a sufficient period, allowing for reliable spectrophotometric measurements. Long-term studies have shown that Anthrone remains effective in detecting carbohydrates without significant degradation .

Dosage Effects in Animal Models

Anthrone is primarily used in vitro for biochemical assays and is not typically administered to animal models. Therefore, there is limited information on its dosage effects in vivo. In laboratory settings, the concentration of Anthrone reagent used in assays is critical for accurate carbohydrate detection. Higher concentrations may lead to more intense color formation, but it is essential to follow standardized protocols to avoid inconsistencies .

Metabolic Pathways

Anthrone itself is not directly involved in metabolic pathways but is used to study carbohydrate metabolism. By detecting and quantifying carbohydrates, researchers can gain insights into metabolic flux and the levels of various metabolites. The Anthrone test helps elucidate the role of carbohydrates in energy storage and utilization within cells .

Transport and Distribution

Anthrone is a reagent used in biochemical assays and does not undergo transport or distribution within cells and tissues. Instead, it reacts with carbohydrates present in the sample to form a colored complex. The distribution of this complex is uniform within the reaction mixture, allowing for accurate spectrophotometric measurements .

Subcellular Localization

Anthrone does not have subcellular localization as it is an external reagent used in biochemical assays. Its activity is confined to the reaction mixture where it interacts with carbohydrates to form the colored complex. The reaction does not involve any targeting signals or post-translational modifications .

準備方法

Synthetic Routes and Reaction Conditions: Anthrone can be synthesized through the reduction of anthraquinone. This reduction can be achieved using different reagents such as tin and hydrochloric acid, aluminum bronze, or sodium hydrogen sulfite . Another method involves the cyclization of o-benzylbenzoic acid with liquid hydrogen fluoride .

Industrial Production Methods: In industrial settings, anthrone is typically produced by the partial reduction of anthraquinone. The process involves the use of reducing agents like tin chloride or sodium hydrogen sulfite under controlled conditions to ensure the selective reduction of anthraquinone to anthrone .

化学反応の分析

反応の種類: アントロンは、次のような様々な化学反応を起こします。

酸化: アントロンはアントラキノンに酸化できます。

還元: アントロンはアントラノールに還元できます。

一般的な試薬と条件:

酸化: 過マンガン酸カリウムまたは三酸化クロムなどの試薬を使用できます。

還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの試薬が一般的に使用されます。

主要な生成物:

酸化: アントラキノン

還元: アントラノール

縮合: アセジアントロン

類似化合物との比較

Anthraquinone: Like anthrone, anthraquinone is a tricyclic aromatic compound but with a different oxidation state.

Uniqueness of Anthrone: Anthrone is unique due to its specific reactivity in colorimetric assays and its role as an intermediate in the synthesis of various dyes and pigments. Its ability to form stable complexes with carbohydrates makes it particularly valuable in biochemical assays .

特性

IUPAC Name |

10H-anthracen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O/c15-14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJGDLRCDCYRQOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1049431 | |

| Record name | Anthrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1049431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid; [Hawley] Colorless crystalline powder; [Alfa Aesar MSDS] | |

| Record name | Anthrone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3714 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

SOL IN MOST ORG SOLVENTS WITHOUT FLUORESCENCE, SOL IN ACETONE, HOT BENZENE, CONCN SULFURIC ACID, HOT DIL ALKALI | |

| Record name | ANTHRONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2158 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000183 [mmHg] | |

| Record name | Anthrone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3714 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

ORTHORHOMBIC NEEDLES FROM BENZENE AND PETROLEUM ETHER, COLORLESS NEEDLES | |

CAS No. |

90-44-8 | |

| Record name | Anthrone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anthrone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ANTHRONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1965 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9(10H)-Anthracenone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Anthrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1049431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Anthrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.813 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANTHRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FP0FJ7K744 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ANTHRONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2158 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

155 °C | |

| Record name | ANTHRONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2158 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。